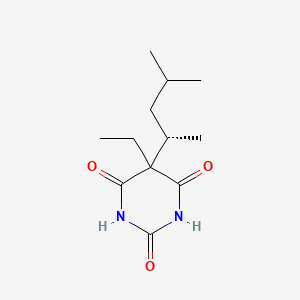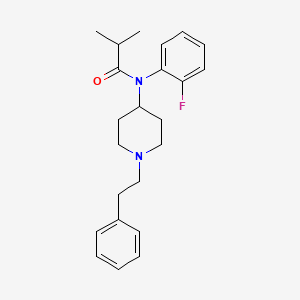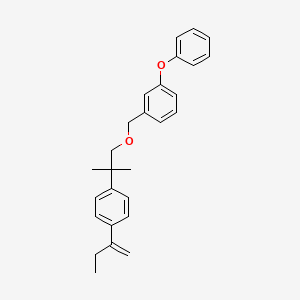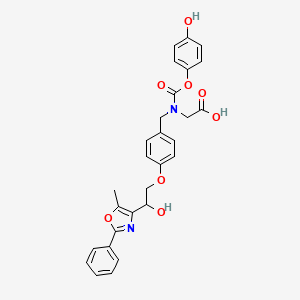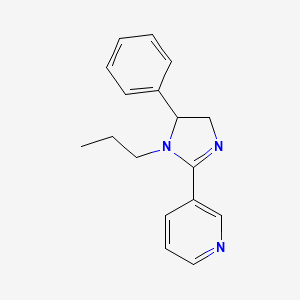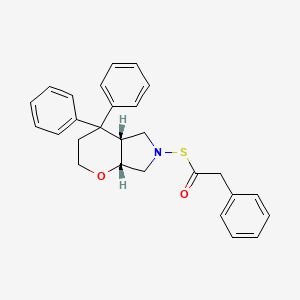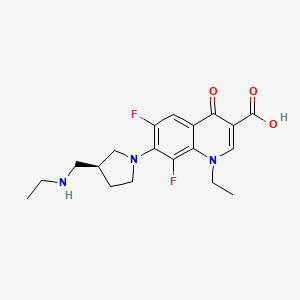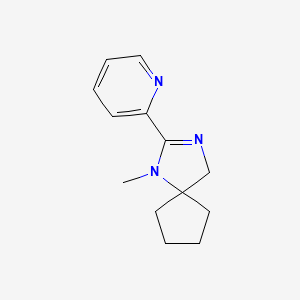
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazaspiro(44)non-2-ene, 1-methyl-2-(2-pyridyl)- is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a pyridine derivative with a suitable diamine under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the spirocyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.
科学的研究の応用
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Materials Science: The unique spirocyclic structure imparts interesting physical and chemical properties, making it useful in the development of new materials with specific functionalities.
作用機序
The mechanism by which 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for a rigid and defined conformation, which can enhance binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, receptor modulation, and interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one: This compound shares the spirocyclic structure but differs in the substituents on the rings.
1-Methyl-1,3-diazaspiro(4.4)nonane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- is unique due to the presence of the pyridine ring, which imparts additional electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The combination of the spirocyclic structure and the pyridine ring allows for a diverse range of chemical modifications, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
111964-32-0 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC名 |
1-methyl-2-pyridin-2-yl-1,3-diazaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H17N3/c1-16-12(11-6-2-5-9-14-11)15-10-13(16)7-3-4-8-13/h2,5-6,9H,3-4,7-8,10H2,1H3 |
InChIキー |
ZTEXHRWTFKQYST-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NCC12CCCC2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


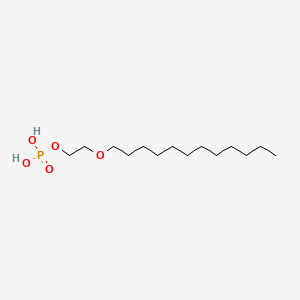
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
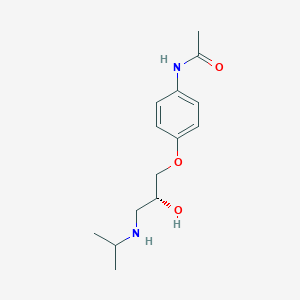
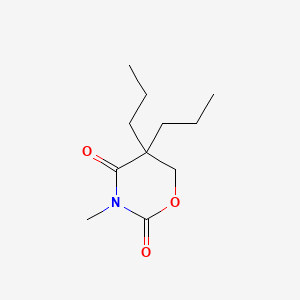
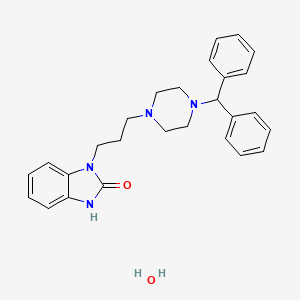
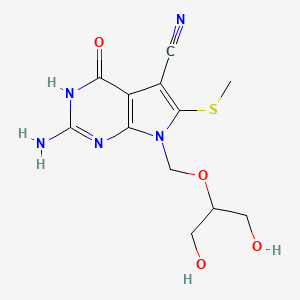
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
